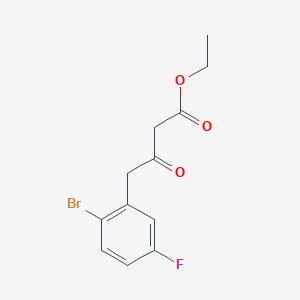

Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate

Description

Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate is a β-keto ester derivative characterized by a bromo-fluorophenyl substituent at the 4-position of the butanoate backbone. Its molecular formula is C₁₂H₁₂BrFO₃, with a molecular weight of 303.12 g/mol. The compound features a β-keto ester moiety (3-oxobutanoate) and a 2-bromo-5-fluorophenyl group, which confers distinct electronic and steric properties. β-Keto esters are widely utilized in organic synthesis due to their reactivity in condensation, cyclization, and nucleophilic substitution reactions. The bromine atom provides a handle for further functionalization (e.g., cross-coupling reactions), while the fluorine atom enhances metabolic stability in medicinal chemistry contexts .

Properties

Molecular Formula |

C12H12BrFO3 |

|---|---|

Molecular Weight |

303.12 g/mol |

IUPAC Name |

ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)6-8-5-9(14)3-4-11(8)13/h3-5H,2,6-7H2,1H3 |

InChI Key |

SOGPEFCQYPKGAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=C(C=CC(=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2-bromo-5-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The bromo and fluoro substituents on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate

- Molecular Formula : C₁₂H₁₂BrFO₃ (identical to the target compound).

- Structural Difference : Fluorine at the 4-position of the phenyl ring instead of the 5-position .

- Impact : The positional isomerism alters steric interactions and electronic distribution. A 4-fluoro substituent may increase para-directing effects in electrophilic substitution, whereas the 5-fluoro substituent in the target compound could enhance meta-directing behavior. This affects reactivity in downstream synthetic applications .

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate

- Molecular Formula : C₁₂H₁₂ClFO₃.

- Structural Differences: Chlorine replaces bromine at the 3-position of the phenyl ring. Ketone group at the 4-position of the butanoate chain (vs. 3-position in the target compound).

- Impact: The 4-oxo group eliminates the β-keto ester reactivity, reducing its utility in enolate-mediated reactions. Chlorine’s lower atomic radius compared to bromine may reduce steric hindrance but also decrease polarizability in cross-coupling reactions .

Analogues with Modified Functional Groups

Ethyl 4-(methylsulfonyl)-3-oxobutanoate

- Molecular Formula : C₇H₁₂O₅S.

- Structural Differences : A methylsulfonyl group replaces the bromo-fluorophenyl substituent.

- Impact: The strong electron-withdrawing sulfonyl group increases the acidity of α-hydrogens (pKa ~9–11), enhancing enolate formation compared to the target compound (pKa ~12–14 for β-keto esters). This makes it more reactive in Claisen condensations but less amenable to aromatic functionalization .

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate

- Molecular Formula : C₁₂H₁₃ClO₄S.

- Structural Differences : A 4-chlorophenylsulfinyl group replaces the bromo-fluorophenyl group.

- However, the lack of a halogen substituent limits its utility in metal-catalyzed coupling reactions .

Data Table: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Reactivity |

|---|---|---|---|---|

| This compound | C₁₂H₁₂BrFO₃ | 303.12 | β-Keto ester, Br/F-phenyl | Enolate formation, Suzuki coupling, Knorr pyrrole synthesis |

| Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate | C₁₂H₁₂BrFO₃ | 303.12 | β-Keto ester, Br/F-phenyl | Altered regioselectivity in electrophilic substitution |

| Ethyl 4-(methylsulfonyl)-3-oxobutanoate | C₇H₁₂O₅S | 208.23 | β-Keto ester, methylsulfonyl | Enhanced enolate acidity, Claisen condensation |

| Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate | C₁₂H₁₂ClFO₃ | 258.67 | 4-Ketone, Cl/F-phenyl | Limited enolate reactivity, potential for Friedel-Crafts acylation |

Biological Activity

Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The halogen substituents (bromo and fluoro) can enhance binding affinity through halogen bonding, influencing enzyme and receptor interactions. The ester group can hydrolyze to release an active carboxylic acid, further interacting with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. This compound has been investigated for its potential against various pathogens. A comparative study showed that structural modifications significantly impact antimicrobial efficacy, highlighting the importance of substituent positioning on the phenyl ring .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Compound A | 0.22 | Bactericidal |

| Compound B | 0.54 | Antifungal |

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, determining the IC50 values necessary for reducing cell viability by 50%. The presence of halogen substituents appears to enhance cytotoxic activity against liver carcinoma cells (HEPG2) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HEPG2 | TBD | Current Study |

| Doxorubicin | HEPG2 | 0.25 | Control Drug |

Case Studies

- Antiviral Activity : A study focused on the antiviral properties of structurally similar compounds revealed that minor modifications in substituent positions significantly affected their effectiveness against hepatitis B virus (HBV). While specific data for this compound is limited, the trends suggest potential antiviral applications worth exploring .

- In Vitro Studies : In vitro assays have shown that compounds with similar structures exhibit a range of biological activities including anti-inflammatory and antimicrobial effects. These findings support further investigation into this compound's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.